molecular formula C15H14N4O2 B8002971 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B8002971
M. Wt: 282.30 g/mol
InChI Key: BMRKVCHFPJQTJI-UHFFFAOYSA-N
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Description

3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the imidazole group via alkylation reactions. The final step involves the formylation of the benzene ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products Formed

    Oxidation: Formation of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: Formation of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features allow for the design of molecules that can interact with specific biological targets, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
  • 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-thiadiazol-3-yl)benzaldehyde
  • 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzonitrile

Uniqueness

The uniqueness of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and oxadiazole rings in the same molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[5-[(2-ethylimidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-13-16-6-7-19(13)9-14-17-15(18-21-14)12-5-3-4-11(8-12)10-20/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRKVCHFPJQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=NC(=NO2)C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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